molecular formula C21H24N4O3 B2907084 N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide CAS No. 1251704-75-2

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide

Cat. No.: B2907084
CAS No.: 1251704-75-2
M. Wt: 380.448
InChI Key: ZRNMLEYEJDECLY-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide typically involves the following steps:

    Formation of the nicotinamide core: This can be achieved through the reaction of nicotinic acid with appropriate amines under dehydrating conditions.

    Introduction of the pyrazolyl group: The pyrazolyl group can be introduced via a condensation reaction between a pyrazole derivative and the nicotinamide core.

    Attachment of the dimethoxybenzyl group: This step involves the alkylation of the nicotinamide core with a dimethoxybenzyl halide under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Nicotinamide derivatives: Compounds with similar nicotinamide cores but different substituents.

    Pyrazole derivatives: Compounds with pyrazole rings and various functional groups.

    Benzyl derivatives: Compounds with benzyl groups and different substituents.

Uniqueness

N-(3,4-dimethoxybenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O3/c1-13-14(2)24-25(15(13)3)20-9-7-17(12-22-20)21(26)23-11-16-6-8-18(27-4)19(10-16)28-5/h6-10,12H,11H2,1-5H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRNMLEYEJDECLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(N=C1C)C2=NC=C(C=C2)C(=O)NCC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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